molecular formula C16H16N4OS2 B11672629 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11672629
M. Wt: 344.5 g/mol
InChI Key: NLWRJKXKBQUMFI-RQZCQDPDSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetohydrazide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, thereby inhibiting their function. This can lead to the disruption of cellular processes and ultimately result in cell death. The compound may also inhibit enzymes involved in key metabolic pathways, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-benzimidazol-2-yl)ethanol
  • 2-(2-amino-1H-benzimidazol-2-yl)aniline
  • 2-(1H-benzimidazol-2-yl)methyl-1H-benzimidazole

Uniqueness

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct biological activities. The presence of both benzimidazole and thiophene moieties in the same molecule enhances its potential for diverse interactions with biological targets, making it a valuable compound for scientific research and therapeutic development .

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N4OS2/c1-11-7-8-12(23-11)9-17-19-15(21)10-22-16-18-13-5-3-4-6-14(13)20(16)2/h3-9H,10H2,1-2H3,(H,19,21)/b17-9+

InChI Key

NLWRJKXKBQUMFI-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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